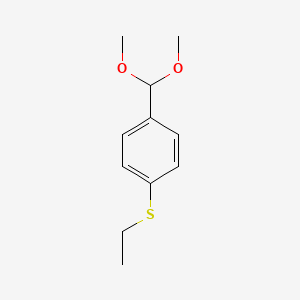

4-Dimethoxymethylphenyl ethyl sulfide

Description

BenchChem offers high-quality 4-Dimethoxymethylphenyl ethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethoxymethylphenyl ethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(dimethoxymethyl)-4-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-4-14-10-7-5-9(6-8-10)11(12-2)13-3/h5-8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYVFSGMZPACCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Dimethoxymethylphenyl Ethyl Sulfide

Advanced Building Blocks for Medicinal Chemistry & Organic Synthesis

Executive Summary

4-Dimethoxymethylphenyl ethyl sulfide (CAS: 1443309-81-6), also known as 4-(ethylthio)benzaldehyde dimethyl acetal , represents a critical "masked" intermediate in modern drug discovery. Unlike its parent aldehyde, which is susceptible to oxidation and nucleophilic attack, this acetal derivative offers a chemically robust platform for introducing the 4-(ethylthio)phenyl pharmacophore—a structural motif prevalent in kinase inhibitors, anti-inflammatory agents, and liquid crystal materials.

This guide provides a comprehensive technical analysis of the molecule’s structural properties, synthetic pathways, and its strategic utility in high-value organic synthesis.

Part 1: Structural Architecture & Physicochemical Profile

Chemical Identity

The molecule consists of a central benzene ring substituted at the para positions with an ethylthio group (electron-donating, lipophilic) and a dimethoxymethyl group (protected aldehyde).

| Property | Specification |

| IUPAC Name | 1-(Dimethoxymethyl)-4-(ethylsulfanyl)benzene |

| Common Name | 4-Ethylthiobenzaldehyde dimethyl acetal |

| CAS Number | 1443309-81-6 |

| Molecular Formula | |

| Molecular Weight | 212.31 g/mol |

| SMILES | CCSC1=CC=C(C=C1)C(OC)OC |

| InChI Key | Derived from structure |

Physicochemical Properties

Understanding the physical behavior of this intermediate is crucial for purification and handling.

| Parameter | Value (Predicted/Experimental) | Significance in Protocol |

| Physical State | Colorless to pale yellow oil | Liquid handling required; density check essential. |

| Boiling Point | ~280–290°C (760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| LogP (Octanol/Water) | ~3.2 | Highly lipophilic; extract with non-polar solvents (Hexane/EtOAc). |

| Flash Point | >110°C | Combustible but stable at room temperature. |

| Solubility | Soluble in DCM, THF, MeOH | Compatible with standard organic reaction media. |

Part 2: Synthetic Pathways & Manufacturing Logic

The synthesis of 4-dimethoxymethylphenyl ethyl sulfide generally follows two distinct strategic logic flows: Protection (masking an existing aldehyde) or Functionalization (building the thioether on a pre-existing acetal scaffold).

Pathway A: Acid-Catalyzed Acetalization (Standard)

This is the most scalable route, converting 4-(ethylthio)benzaldehyde into the acetal to protect the carbonyl group from downstream harsh conditions (e.g., Grignard additions or strong bases).

Pathway B: Nucleophilic Aromatic Substitution ( )

Used when the aldehyde functionality must be preserved throughout a thioalkylation step. A 4-halo-benzaldehyde acetal reacts with sodium ethanethiolate.

Visualization of Synthetic Logic

Figure 1: Synthetic strategies for accessing 4-dimethoxymethylphenyl ethyl sulfide. The direct acetalization route is preferred for scale and atom economy.

Part 3: Reactivity & The "Latent Aldehyde" Strategy

The primary value of this molecule lies in its orthogonal reactivity . The acetal group is stable to bases, nucleophiles, and reducing agents, allowing chemists to modify the sulfide tail (e.g., oxidation to sulfoxide/sulfone) or the aromatic ring (e.g., lithiation) without touching the aldehyde.

The Deprotection Mechanism (Hydrolysis)

Regenerating the aldehyde is a facile process triggered by aqueous acid. This step is usually the final operation in a synthesis sequence.

Figure 2: The acid-switch mechanism. The acetal remains inert until exposed to hydronium ions, releasing the reactive aldehyde.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-Dimethoxymethylphenyl ethyl sulfide via Acetalization. Scale: 10 mmol (Laboratory Scale).

Reagents & Setup

-

Substrate: 4-(Ethylthio)benzaldehyde (1.66 g, 10 mmol).

-

Solvent/Reagent: Trimethyl orthoformate (TMOF) (1.5 eq, 1.6 mL) – Acts as both reagent and water scavenger.

-

Solvent: Anhydrous Methanol (10 mL).

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 mmol, ~19 mg).

-

Apparatus: Flame-dried round-bottom flask, nitrogen atmosphere.

Step-by-Step Methodology

-

Charging: Dissolve 4-(ethylthio)benzaldehyde in anhydrous methanol under

. -

Activation: Add TMOF followed by the pTsOH catalyst.

-

Reaction: Stir at Room Temperature (20–25°C) for 3–6 hours.

-

Validation Point: Monitor via TLC (Silica, 10% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the less polar acetal spot (

-

-

Quenching: Add saturated

solution (5 mL) to neutralize the acid. Crucial: Failure to neutralize prior to workup may cause hydrolysis back to the aldehyde. -

Workup: Concentrate methanol in vacuo. Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1]

-

Purification: Dry over

, filter, and concentrate. High-purity product is usually obtained as a pale oil without column chromatography. If necessary, distill under high vacuum.

Part 5: Applications in Drug Development[5]

This molecule serves as a versatile pharmacophore building block.[2][3][4] The 4-ethylthiophenyl moiety is a known bioisostere in several therapeutic classes.

Target Classes

-

Kinase Inhibitors: The ethylthio group provides specific hydrophobic interactions within the ATP-binding pocket of tyrosine kinases.

-

Anti-Inflammatory Agents: Precursors for COX-2 inhibitors often utilize para-substituted thioethers.

-

Radiopharmaceuticals: The sulfur atom can be exchanged or oxidized to incorporate radioisotopes (

labeling on the ethyl group) for PET imaging studies.

Strategic Advantage

Using the acetal instead of the aldehyde allows researchers to perform Lithium-Halogen Exchange on the aromatic ring (if a bromine is present) or Ortho-Lithiation . The aldehyde proton is acidic and reactive toward organolithiums; the acetal is inert, enabling complex substitution patterns on the benzene ring before "unmasking" the carbonyl.

Part 6: Safety & Handling (MSDS Summary)

| Hazard Class | Description | Mitigation |

| Skin/Eye Irritant | Thioethers can be irritating to mucous membranes. | Wear nitrile gloves and safety goggles. |

| Stench | Organic sulfides often have a disagreeable odor (garlic/cabbage). | MANDATORY: Work inside a functioning fume hood. Bleach cleans glassware effectively. |

| Flammability | Flash point >100°C, but methanol (solvent) is highly flammable. | Keep away from open flames and sparks. |

| Storage | Acid-sensitive. | Store in tightly sealed containers with a trace of base (e.g., |

References

-

PubChem Compound Summary. (n.d.). 4-(Ethylthio)benzaldehyde.[5] National Center for Biotechnology Information. Retrieved from [Link]

-

ChemDict. (2026). CAS 1443309-81-6 Entry.[6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmaceutical intermediates [fonderpharm.com]

- 3. 4-Hydroxybenzaldehyde (CAS# 123-08-0): A Key Intermediate with Broad Industry Applications [kingvolt.com]

- 4. Pharma Intermediates - Sostie [sostie.com]

- 5. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS NO:1443309-81-6; 4-dimethoxymethylphenyl ethyl sulfide [chemdict.com]

A Technical Guide to the Synthesis, Properties, and Potential Applications of 1-(dimethoxymethyl)-4-(ethylthio)benzene and Related Aromatic Derivatives

Abstract

This technical guide provides a comprehensive overview of 1-(dimethoxymethyl)-4-(ethylthio)benzene, a substituted aromatic compound of interest in synthetic and medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in common chemical databases, this guide will delve into its structural components, plausible synthetic routes, and predicted physicochemical properties by examining closely related and well-documented analogs. We will explore the synthesis of alkylthio benzene derivatives and the chemistry of dimethoxymethyl benzene compounds. Furthermore, this guide will cover analytical techniques for characterization, safety and handling protocols based on analogous structures, and potential applications in drug discovery and materials science, where similar scaffolds have shown significant promise. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

Introduction and Chemical Identity

1-(dimethoxymethyl)-4-(ethylthio)benzene is an organic compound featuring a central benzene ring substituted with a dimethoxymethyl group and an ethylthio group at the para position. The dimethoxymethyl group is a protected aldehyde, which can be a valuable functional handle in multi-step organic synthesis. The ethylthio group, an alkyl sulfide, can influence the electronic properties and lipophilicity of the molecule, making it a point of interest for modulating biological activity in medicinal chemistry.[1][2]

While a dedicated CAS number for 1-(dimethoxymethyl)-4-(ethylthio)benzene is not prominently available, we can infer its properties and reactivity from well-characterized related compounds.

Table 1: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 | C10H14O3 | 182.22 |

| 1-Methoxy-4-(methylthio)benzene[3][4][5] | 1879-16-9[3][4] | C8H10OS | 154.23[3][4][5] |

| 1-(Dimethoxymethyl)-4-methylbenzene[6][7][8][9] | 3395-83-3[6][8] | C10H14O2 | 166.22[7][9] |

| Benzene, 1-(dimethoxymethyl)-4-(1-methylethyl)-[10][11] | 67785-72-2[10][11] | C12H18O2 | 194.27[10] |

| 1-(1,1-Dimethylethyl)-4-(ethylthio)benzene[12] | 30506-33-3[12] | C12H18S | 194.34[12] |

Synthesis and Reaction Mechanisms

The synthesis of 1-(dimethoxymethyl)-4-(ethylthio)benzene can be approached through several synthetic strategies. A plausible and efficient method involves the introduction of the ethylthio group onto a pre-functionalized benzene ring containing the dimethoxymethyl moiety, or vice versa.

Synthesis of Alkylthio Benzene Derivatives

A general and effective method for the synthesis of alkylthio benzene derivatives involves the simultaneous diazotization of an aromatic amine and subsequent nucleophilic displacement with a thiol.[13] This approach allows for the incorporation of various alkylthio groups, including sterically hindered ones.[13]

Experimental Protocol: Diazotization and Nucleophilic Displacement [13]

-

To a round-bottom flask equipped with a stir bar, add the starting aromatic amine (e.g., p-aminobenzaldehyde dimethyl acetal), acetonitrile, and concentrated hydrochloric acid.

-

Cool the solution in an ice-water bath.

-

Slowly add sodium nitrite to the stirred solution.

-

Allow the reaction mixture to age for 30 minutes.

-

Add the corresponding thiol (e.g., ethanethiol).

-

Remove the ice-water bath and allow the solution to warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product via column chromatography.

Acetal Formation

The dimethoxymethyl group is typically introduced by the acetalization of the corresponding aldehyde. This reaction is acid-catalyzed and involves the reaction of the aldehyde with two equivalents of methanol.

Experimental Protocol: Acetalization [14]

-

Dissolve the starting aldehyde (e.g., 4-(ethylthio)benzaldehyde) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux the reaction mixture, monitoring the formation of the acetal by GC-MS or TLC.

-

Upon completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.

-

Purify by distillation or column chromatography if necessary.

Analytical Characterization

The characterization of 1-(dimethoxymethyl)-4-(ethylthio)benzene would rely on a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds.[15][16][17] | A single peak with a mass spectrum corresponding to the molecular weight of the target compound. Fragmentation patterns would show characteristic losses of methoxy and ethyl groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification.[17] | A sharp, single peak indicating a high degree of purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation.[13] | ¹H NMR would show characteristic signals for the aromatic protons, the methoxy protons of the acetal, the benzylic proton of the acetal, and the ethyl group protons. ¹³C NMR would show distinct signals for all unique carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic C-O stretches for the acetal and C-S stretches for the thioether. |

Safety, Handling, and Storage

Given the absence of a specific safety data sheet (SDS) for 1-(dimethoxymethyl)-4-(ethylthio)benzene, it is prudent to handle this compound with the same precautions as its structural analogs.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[18][19][20]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[19][21]

-

Handling: Avoid contact with skin, eyes, and clothing.[20][21] Wash hands thoroughly after handling.[19][21] Keep away from sources of ignition.[21]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19][20] Long-term storage at 2-8°C may be recommended.[21]

Potential Applications in Drug Development and Research

Aromatic compounds containing sulfur and protected aldehyde functionalities are valuable scaffolds in medicinal chemistry and drug discovery.

-

Drug Discovery: The benzene ring is a common motif in many pharmaceutical agents.[1][2] The introduction of an ethylthio group can modulate the compound's metabolic stability and binding affinity to biological targets.[22] Thiazine-based compounds, which share the sulfur-containing aromatic feature, have been investigated as potential anticancer agents.[23]

-

Synthetic Intermediates: The dimethoxymethyl group serves as a protecting group for an aldehyde. This allows for chemical transformations on other parts of the molecule without affecting the aldehyde functionality. The aldehyde can be deprotected under mild acidic conditions, providing a reactive group for further elaboration, such as in the synthesis of more complex molecules.[14]

-

Bioisosteres: The substituted benzene ring can be considered a bioisostere for other cyclic systems, allowing for the fine-tuning of physicochemical and biological properties in drug candidates.[1]

Conclusion

While 1-(dimethoxymethyl)-4-(ethylthio)benzene is not a commonly cataloged chemical, its synthesis and properties can be reliably predicted based on the well-established chemistry of its constituent functional groups and related analogs. The synthetic routes are straightforward, and the analytical methods for its characterization are standard in organic chemistry laboratories. Its potential as a synthetic intermediate and a scaffold for medicinal chemistry makes it a compound of interest for further investigation. Researchers working with this or similar compounds should adhere to strict safety protocols based on the known hazards of related chemicals.

References

- AK Scientific, Inc. Safety Data Sheet (United States). 1-(Dimethoxymethyl)-4-methoxybenzene.

- Santa Cruz Biotechnology, Inc.

- Thermo Fisher Scientific.

- Alvarez, D. S. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV.

- Thermo Fisher Scientific. Safety Data Sheet. 4-Methoxybenzaldehyde dimethyl acetal.

-

PubChem. (n.d.). 1-Methoxy-4-(methylthio)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Scent.vn. (n.d.). 1-Methoxy-4-(methylthio)benzene CAS# 1879-16-9. Retrieved from [Link]

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

-

PubChem. (n.d.). Benzene, 1-(dimethoxymethyl)-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 1-(dimethoxymethyl)-4-(1-methylethyl)-. Substance Details - SRS. Retrieved from [Link]

- Eurofins. (n.d.). Analytical Method Summaries.

-

PubChem. (n.d.). Benzene, 1-(dimethoxymethyl)-4-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

MolForge. (n.d.). 1-Methoxy-4-(methylthio)benzene (CID 15885) - Molecular Properties & Analysis. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Preparation of (dimethoxymethyl) benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(methoxymethyl)-4-(2-bromoethyl)benzene. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (2007). Analytical Methods. In Toxicological Profile for Ethylbenzene.

- Benchchem. (n.d.). Pioneering Analytical Methods for 1-Chloro-4-(1-methoxybut-3-enyl)

- Wikipedia. (n.d.). 1,4-Dimethoxybenzene.

- Polish Pharmaceutical Society. (2009).

- CORDIS. (2025).

- MDPI. (2024). Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride. Molecules.

- Bentham Science. (n.d.). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry.

- ResearchGate. (2025). Structure based drug design and in vitro metabolism study: Discovery of N -(4-methylthiophenyl)- N ,2-dimethyl-cyclopenta[ d ]pyrimidine as a potent microtubule targeting agent.

- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.

Sources

- 1. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 2. jbiochemtech.com [jbiochemtech.com]

- 3. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. molforge.ai [molforge.ai]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzene, 1-(dimethoxymethyl)-4-methyl- | C10H14O2 | CID 76932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3395-83-3|1-(Dimethoxymethyl)-4-methylbenzene|BLD Pharm [bldpharm.com]

- 9. 3395-83-3 | 1-(Dimethoxymethyl)-4-methylbenzene - AiFChem [aifchem.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. Benzene, 1-(dimethoxymethyl)-4-(1-methylethyl)- | C12H18O2 | CID 105591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(1,1-Dimethylethyl)-4-(ethylthio)benzene | 30506-33-3 [sigmaaldrich.com]

- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 14. researchgate.net [researchgate.net]

- 15. env.go.jp [env.go.jp]

- 16. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. aksci.com [aksci.com]

- 22. researchgate.net [researchgate.net]

- 23. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

An In-depth Technical Guide to Protected Derivatives of 4-Ethylthiobenzaldehyde

Introduction: The Synthetic Utility of 4-Ethylthiobenzaldehyde

4-Ethylthiobenzaldehyde is a versatile aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive aldehyde, an electron-donating ethylthio group, and an aromatic ring, makes it a valuable precursor for a wide array of complex molecules.[1] The ethylthio moiety, in particular, can influence the electronic properties of the benzene ring and offers a potential site for further chemical modification. The aldehyde functional group is a cornerstone of carbon-carbon bond formation, participating in reactions like Wittig, Claisen-Schmidt, and Grignard additions.[1] However, the high reactivity of the aldehyde can also be a liability in multi-step syntheses, often necessitating its temporary deactivation, or "protection," to prevent unwanted side reactions.[3][4] This guide provides a detailed exploration of the synthesis, application, and strategic considerations for two common classes of protected 4-ethylthiobenzaldehyde derivatives: acetals and thioacetals.

The Strategic Imperative for Aldehyde Protection

In the intricate chess game of organic synthesis, controlling reactivity is paramount. An unprotected aldehyde group will react readily with a host of common reagents, including strong bases, nucleophiles like organometallics (e.g., Grignard reagents), and reducing agents (e.g., LiAlH₄).[5][6] This indiscriminate reactivity can derail a synthetic sequence if another functional group in the molecule is the intended target.

The solution is to mask the aldehyde in a less reactive form—a protecting group.[3][4] An ideal protecting group strategy involves three key stages:[4]

-

Protection: The aldehyde is converted into a stable derivative under conditions that do not affect other parts of the molecule.

-

Transformation: The desired chemical reaction is performed elsewhere on the molecule. The protecting group must be stable and inert to these reaction conditions.

-

Deprotection: The original aldehyde functionality is regenerated cleanly and efficiently, without altering the newly formed chemical structures.

This three-step sequence allows chemists to direct reactions with high precision, enabling the synthesis of complex molecular architectures that would otherwise be inaccessible.

Acetal Protection: The Oxygen-Based Mask

Cyclic acetals, formed by the reaction of an aldehyde with a diol, are one of the most common and reliable methods for protecting carbonyl groups.[4][6] They are prized for their stability in neutral to strongly basic and nucleophilic environments, making them perfect for safeguarding the aldehyde during reactions involving organometallics or hydrides.[5][6]

Mechanism and Rationale

The formation of an acetal is an acid-catalyzed process. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the diol (e.g., ethylene glycol). The reaction proceeds through a hemiacetal intermediate, and subsequent elimination of water, driven by the continuous removal of water from the reaction mixture (often using a Dean-Stark apparatus), leads to the formation of the stable cyclic acetal.[7][8][9]

The reverse reaction, deprotection, is achieved through acid-catalyzed hydrolysis.[6][7] By adding excess water and an acid catalyst, the equilibrium is shifted back towards the aldehyde and the diol.

Experimental Protocol: Synthesis of 2-(4-(Ethylthio)phenyl)-1,3-dioxolane

This protocol describes the protection of 4-ethylthiobenzaldehyde as its cyclic ethylene glycol acetal.

Materials:

-

4-Ethylthiobenzaldehyde

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-ethylthiobenzaldehyde, toluene, and ethylene glycol.

-

Add the catalytic amount of p-TsOH to the mixture.

-

Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Deprotection to 4-Ethylthiobenzaldehyde

Materials:

-

2-(4-(Ethylthio)phenyl)-1,3-dioxolane

-

Acetone/Water mixture (e.g., 10:1)

-

Hydrochloric acid (HCl, catalytic amount)

Procedure:

-

Dissolve the acetal in the acetone/water mixture in a round-bottom flask.

-

Add a catalytic amount of concentrated HCl.

-

Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to recover the purified 4-ethylthiobenzaldehyde.

Acetal Protection Workflow

Caption: Workflow for Acetal Protection and Deprotection.

Thioacetal Protection: The Sulfur-Based Shield

Thioacetals, particularly cyclic 1,3-dithianes and 1,3-dithiolanes, serve as robust protecting groups for aldehydes.[10][11] They offer a key advantage over their oxygen-based acetal counterparts: enhanced stability. Thioacetals are stable not only to basic and nucleophilic reagents but also to a wider range of acidic conditions under which acetals would readily hydrolyze.[12] This expanded stability profile makes them invaluable in more demanding synthetic routes.

Rationale and Key Features

Thioacetals are typically synthesized by reacting an aldehyde with a dithiol (e.g., 1,3-propanedithiol) in the presence of a Lewis or Brønsted acid catalyst.[10][13] Their stability stems from the lower basicity of sulfur compared to oxygen and the ability of sulfur to stabilize adjacent carbocations.

The deprotection of thioacetals, however, is more challenging than for acetals and cannot be achieved by simple hydrolysis.[12] It requires specific reagents, often involving oxidation or alkylation of the sulfur atoms to make the carbon more susceptible to hydrolysis.[14][15][16] Reagents such as o-iodoxybenzoic acid (IBX), N-bromosuccinimide (NBS), or salts of mercury(II) and silver(I) are commonly employed.[14]

Experimental Protocol: Synthesis of 2-(4-(Ethylthio)phenyl)-1,3-dithiane

Materials:

-

4-Ethylthiobenzaldehyde

-

1,3-Propanedithiol (1.1 equivalents)

-

Boron trifluoride etherate (BF₃·OEt₂, catalyst) or Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-ethylthiobenzaldehyde and 1,3-propanedithiol in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of BF₃·OEt₂.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Deprotection using IBX

Materials:

-

2-(4-(Ethylthio)phenyl)-1,3-dithiane

-

o-Iodoxybenzoic acid (IBX) (2-3 equivalents)

-

Dimethyl sulfoxide (DMSO) or a mixture with water

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the thioacetal in DMSO at room temperature.

-

Add IBX to the solution and stir. The reaction is often exothermic.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine to remove DMSO and byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.

Thioacetal Protection Workflow

Caption: Workflow for Thioacetal Protection and Deprotection.

Comparative Analysis and Strategic Selection

The choice between an acetal and a thioacetal protecting group is a critical strategic decision dictated by the planned synthetic route.

| Feature | Acetal (1,3-Dioxolane) | Thioacetal (1,3-Dithiane) |

| Stability | Stable to bases, nucleophiles, and reducing agents.[5][6] | Stable to bases, nucleophiles, reducing agents, and a wider range of acidic conditions.[12] |

| Lability | Labile to aqueous acid.[4][6] | Generally stable to acid; requires specific, often oxidative, conditions for cleavage.[12] |

| Formation | Acid-catalyzed reaction with a diol, requires water removal.[7][9] | Acid-catalyzed reaction with a dithiol.[10] |

| Deprotection | Simple acid-catalyzed hydrolysis.[6] | Requires specific reagents (e.g., IBX, HgCl₂, NBS). Can be challenging.[12][14] |

| Best Use Case | When subsequent steps involve basic or nucleophilic conditions and a mild, acid-labile deprotection is desired. | When subsequent steps involve acidic conditions or when a more robust protecting group is essential. |

Applications in Drug Discovery and Development

Derivatives of 4-substituted benzaldehydes are prevalent scaffolds in medicinal chemistry, serving as precursors for compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[17][18] The ability to selectively protect the aldehyde functionality of 4-ethylthiobenzaldehyde is crucial for incorporating this fragment into larger, more complex drug candidates. For instance, protecting the aldehyde allows for modifications on the aromatic ring or elaboration of other parts of a molecule without interference from the formyl group. This control is fundamental in fragment-based drug discovery (FBDD), where small, functionalized molecules are systematically built up to create potent and selective ligands.[19]

Conclusion

The strategic use of protecting groups is a foundational concept in modern organic synthesis. For a valuable building block like 4-ethylthiobenzaldehyde, a thorough understanding of how to protect and deprotect its aldehyde group is essential for its effective utilization. Acetals offer a simple and mild protection strategy suitable for many applications, while thioacetals provide a more robust shield for more demanding chemical environments. By mastering these techniques, researchers can unlock the full synthetic potential of 4-ethylthiobenzaldehyde, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

-

In Situ Protection Methodology in Carbonyl Chemistry. (n.d.). J-Stage. Retrieved March 8, 2026, from [Link]

-

20.11 Protecting Groups of Aldehydes. (2019, June 5). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. Retrieved March 8, 2026, from [Link]

-

Organic Chemistry Strategies For Synthesis And Retrosynthesis. (n.d.). Retrieved March 8, 2026, from [Link]

-

2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. Retrieved March 8, 2026, from [Link]

-

Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Remarkably efficient deprotection of cyclic acetals and ketals. (n.d.). Academia.edu. Retrieved March 8, 2026, from [Link]

-

Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2026, February 7). Retrieved March 8, 2026, from [Link]

-

Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]

-

Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2025, February 11). Green Chemistry (RSC Publishing). Retrieved March 8, 2026, from [Link]

-

4-(Ethylthio)benzaldehyde | C9H10OS. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

-

Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. (n.d.). Retrieved March 8, 2026, from [Link]

-

17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

-

Acetals as protecting groups and thioacetals | Organic chemistry. (2013, December 26). Khan Academy. Retrieved March 8, 2026, from [Link]

-

Thioacetal synthesis by thioacetalisation or 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- | C11H14O3S. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

-

PhIO-Mediated oxidative dethioacetalization/dethioketalization under water-free conditions. (n.d.). Semantic Scholar. Retrieved March 8, 2026, from [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026, February 6). PMC. Retrieved March 8, 2026, from [Link]

-

Developments in the Deprotection of Thioacetals. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. (2023, November 24). PMC. Retrieved March 8, 2026, from [Link]

-

Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.coach [chemistry.coach]

- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. spegroup.ru [spegroup.ru]

- 10. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 15. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Ethylthiobenzaldehyde Dimethyl Acetal: Synthesis, Properties, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Ethylthiobenzaldehyde dimethyl acetal, a specialized aromatic compound with significant potential in organic synthesis and medicinal chemistry. The presence of both a thioether linkage and a protected aldehyde functional group makes this molecule a versatile building block for the construction of complex molecular architectures. This document details the synthesis of its precursor, 4-(ethylthio)benzaldehyde, and the subsequent acetalization to yield the target compound. It also covers its physicochemical properties, potential applications in drug discovery, and sourcing information for its precursors.

Synthesis of the Precursor: 4-(Ethylthio)benzaldehyde

The immediate precursor to the target acetal is 4-(ethylthio)benzaldehyde. This compound can be synthesized via nucleophilic aromatic substitution of a suitable 4-halobenzaldehyde with an ethanethiolate salt. A common approach involves the reaction of 4-bromobenzaldehyde with ethanethiol in the presence of a base.

Experimental Protocol: Synthesis of 4-(Ethylthio)benzaldehyde

Materials:

-

4-Bromobenzaldehyde

-

Ethanethiol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Slowly add ethanethiol (1.2 equivalents) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(ethylthio)benzaldehyde.

Synthesis of p-Ethylthiobenzaldehyde Dimethyl Acetal

The protection of the aldehyde group in 4-(ethylthio)benzaldehyde as a dimethyl acetal is a crucial step for its use in multi-step syntheses. This transformation is typically achieved through an acid-catalyzed reaction with methanol. To drive the reaction to completion, the water formed during the reaction is usually removed.[1]

Experimental Protocol: Synthesis of p-Ethylthiobenzaldehyde Dimethyl Acetal

Materials:

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(ethylthio)benzaldehyde (1 equivalent) in anhydrous methanol.

-

Add trimethyl orthoformate (1.5 equivalents) to the solution. This reagent acts as a dehydrating agent.[1]

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the residue with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield p-ethylthiobenzaldehyde dimethyl acetal.

Caption: Synthesis workflow for p-Ethylthiobenzaldehyde Dimethyl Acetal.

Physicochemical Properties

The exact physicochemical properties of p-ethylthiobenzaldehyde dimethyl acetal are not widely reported. However, they can be estimated based on the properties of its precursor, 4-(ethylthio)benzaldehyde, and similar compounds like thioanisole and benzaldehyde dimethyl acetal.

| Property | 4-(Ethylthio)benzaldehyde | Thioanisole (Methyl Phenyl Sulfide) | Benzaldehyde Dimethyl Acetal | p-Ethylthiobenzaldehyde Dimethyl Acetal (Estimated) |

| CAS Number | 84211-94-9[2][3][4][5] | 100-68-5[6] | 1125-88-8[7] | Not available |

| Molecular Formula | C₉H₁₀OS[2][4][5] | C₇H₈S[6] | C₉H₁₂O₂[8] | C₁₁H₁₆O₂S |

| Molecular Weight | 166.24 g/mol [2][5] | 124.21 g/mol [6][9] | 152.19 g/mol [10] | 212.31 g/mol |

| Appearance | Clear colorless to yellow liquid[2] | Colorless to light yellow liquid[9] | Colorless to pale yellow liquid[8] | Clear colorless to yellow liquid |

| Boiling Point | Not readily available | 188 °C[6][9] | 196 °C | > 200 °C |

| Refractive Index | 1.6230-1.6270 @ 20°C | 1.587 @ 20°C[6] | 1.491-1.494 @ 20°C[8] | ~1.57-1.59 @ 20°C |

Potential Applications in Research and Drug Development

The unique combination of a thioether and a protected aldehyde in p-ethylthiobenzaldehyde dimethyl acetal makes it a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Synthesis : The thioether moiety is present in a variety of bioactive molecules and can influence properties such as lipophilicity and metabolic stability. The acetal serves as a protecting group for the aldehyde, allowing for transformations on other parts of the molecule without affecting the aldehyde functionality.[7] The aldehyde can later be deprotected and used for further modifications, such as the formation of Schiff bases or heterocycles.

-

Materials Science : Aryl thioethers are used in the development of various functional materials. The reactivity of the aldehyde group (after deprotection) can be exploited for the synthesis of polymers and other materials with specific electronic or optical properties.

-

Organic Synthesis : As a bifunctional building block, this compound can be used to introduce the 4-(ethylthio)phenyl motif into larger, more complex molecules. The acetal group is stable under basic and nucleophilic conditions, providing a wide range of possibilities for synthetic transformations.[1]

Supplier Information

For the synthesis of p-ethylthiobenzaldehyde dimethyl acetal, researchers can either perform the synthesis in-house using the available precursor or engage the services of a custom synthesis provider. Several companies specialize in the custom synthesis of complex organic molecules and can produce this compound based on specific requirements.

References

- 4-(Ethylthio)benzaldehyde, 97+%. CymitQuimica.

- 4-(Ethylthio)benzaldehyde suppliers and producers. BuyersGuideChem.

- Product Specification for 4-(Ethylthio)benzaldehyde. Thermo Fisher Scientific.

- 4-(Ethylthio)benzaldehyde, 97+% 1 g. Thermo Scientific Chemicals.

- 4-(Ethylthio)benzaldehyde. PubChem.

- Metal-Free C(sp)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals.

- Thioanisole (CAS NO:100-68-5). Scimplify.

- Thioanisole. ChemicalBook.

- thioanisole thioanisole. BDMAEE.

- Thioanisole. PubChem.

- Supplementary Inform

- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth

- Thioanisole ReagentPlus®, ≥99%. Sigma-Aldrich.

- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC.

- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.

- Benzaldehyde dimethyl acetal(1125-88-8) 1H NMR spectrum. ChemicalBook.

- Synthesis of 4-(1-Methoxy-1-methylethyl)benzaldehyde. PrepChem.com.

- Benzaldehyde Dimethyl Acetal. Tokyo Chemical Industry Co., Ltd.

- Benzaldehyde dimethyl acetal (CAS N° 1125-88-8). ScenTree.

- Dimethyl Acetals. Organic Chemistry Portal.

- Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Aryl

- The Role of Benzaldehyde Dimethyl Acetal in Modern Organic Synthesis.

- Ethyl 3,3-dimethoxy-2-phenylpropanoate. The University of Osaka Institutional Knowledge Archive.

- 4-(Hydroxymethyl)benzaldehyde dimethyl acetal.

- Acetalization of Aldehydes and Ketones over H4[SiW12O40] and H4[SiW12O40]/SiO2. Rsc.org.

- 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum. ChemicalBook.

- BENZALDEHYDE DIETHYL ACETAL synthesis. ChemicalBook.

- Chemical Properties of Benzaldehyde dimethyl acetal (CAS 1125-88-8). Cheméo.

- Benzaldehyde acetals and process.

- 4-(ETHYLTHIO)BENZALDEHYDE. ChemicalBook.

- 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone.

- Benzaldehyde Dimethyl Acetal. Tokyo Chemical Industry Co., Ltd. (APAC).

- Method for the preparation of acetals.

- A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR.

- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC.

- Acetal and Thioacetal Form

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. 4-(Ethylthio)benzaldehyde, 97+% | CymitQuimica [cymitquimica.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. L17624.03 [thermofisher.com]

- 5. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioanisole | 100-68-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. ScenTree - Benzaldehyde dimethyl acetal (CAS N° 1125-88-8) [scentree.co]

- 9. Thioanisole (CAS NO:100-68-5) | Thioanisole Manufacturer and Suppliers | Scimplify [scimplify.com]

- 10. Benzaldehyde dimethyl acetal (CAS 1125-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 4-(Dimethoxymethyl)phenyl Ethyl Sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethoxymethyl)phenyl ethyl sulfide, a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This document delves into its fundamental chemical and physical properties, including its molecular weight, structure, and spectroscopic characteristics. Detailed protocols for its synthesis via the protection of 4-(ethylthio)benzaldehyde and subsequent deprotection are presented, emphasizing the causality behind experimental choices. Furthermore, this guide explores the applications of this compound and related thioether-containing molecules in drug discovery and development, supported by authoritative references. The content is structured to provide researchers and drug development professionals with a thorough understanding of this compound's utility and practical guidance for its application.

Introduction: The Strategic Importance of Thioethers and Protected Aldehydes in Synthesis

Thioethers, or organic sulfides, are a class of organosulfur compounds that feature prominently in a wide array of pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry is attributed to their unique physicochemical properties, which can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions.[1] The thioether moiety is found in drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2]

Aromatic aldehydes are fundamental building blocks in organic synthesis, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the high reactivity of the aldehyde functional group often necessitates its protection to prevent unwanted side reactions during multi-step synthetic sequences. The conversion of an aldehyde to a dimethyl acetal is a common and effective protection strategy. The resulting acetal is stable under neutral and basic conditions, yet can be readily cleaved to regenerate the aldehyde under mild acidic conditions.[3]

4-(Dimethoxymethyl)phenyl ethyl sulfide, also known as 4-(ethylthio)benzaldehyde dimethyl acetal, combines the strategic advantages of a thioether moiety and a protected aldehyde. This bifunctional molecule serves as a valuable intermediate, allowing for chemical modifications at other positions of the aromatic ring while the reactive aldehyde is masked. This guide will provide a detailed exploration of this compound's properties and its synthetic utility.

Core Properties of 4-(Dimethoxymethyl)phenyl Ethyl Sulfide

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research and development setting. This section outlines the key characteristics of 4-(Dimethoxymethyl)phenyl ethyl sulfide.

Molecular Structure and Weight

The molecular structure of 4-(Dimethoxymethyl)phenyl ethyl sulfide consists of a benzene ring substituted with an ethyl sulfide group and a dimethoxymethyl group at the para position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(Dimethoxymethyl)-4-(ethylthio)benzene | N/A |

| Synonyms | 4-(Ethylthio)benzaldehyde dimethyl acetal | N/A |

| CAS Number | 120760-26-9 | N/A |

| Molecular Formula | C₁₁H₁₆O₂S | N/A |

| Molecular Weight | 212.31 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (predicted) | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), the methoxy protons (a singlet), and the acetal proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the ethyl group, the methoxy carbons, and the acetal carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C-O stretching for the ether linkages of the acetal, and C-S stretching vibrations. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the protection of the aldehyde group.[5]

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 212. Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 181, and cleavage of the C-S bond.[6][7][8]

Synthesis and Reactivity

The synthesis of 4-(Dimethoxymethyl)phenyl ethyl sulfide is a straightforward process involving the protection of the corresponding aldehyde. The reactivity of the molecule is primarily centered around the aromatic ring and the latent aldehyde functionality.

Synthesis via Acid-Catalyzed Acetalization

The most common method for the synthesis of dimethyl acetals is the acid-catalyzed reaction of the corresponding aldehyde with an excess of methanol. A dehydrating agent is often employed to drive the reaction to completion by removing the water formed during the reaction.[3][9]

Experimental Protocol: Synthesis of 4-(Dimethoxymethyl)phenyl ethyl sulfide [9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(ethylthio)benzaldehyde (1 equivalent).

-

Reagent Addition: Add anhydrous methanol (at least 10 equivalents) and trimethyl orthoformate (1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH) (0.01 equivalents).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol in large excess shifts the equilibrium towards the formation of the acetal, maximizing the yield.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Dehydrating Agent: Trimethyl orthoformate acts as a water scavenger, reacting with the water produced during the reaction to form methanol and methyl formate. This prevents the reverse reaction (hydrolysis of the acetal) and drives the equilibrium towards the product.

Deprotection and Regeneration of the Aldehyde

The dimethyl acetal group can be easily removed to regenerate the aldehyde functionality under mild acidic conditions. This is a crucial step when the aldehyde is needed for subsequent transformations.

Experimental Protocol: Deprotection of 4-(Dimethoxymethyl)phenyl ethyl sulfide [10]

-

Reaction Setup: Dissolve the 4-(Dimethoxymethyl)phenyl ethyl sulfide (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

-

Reagent Addition: Add a catalytic amount of an aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base like saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Applications in Research and Drug Development

The unique combination of a thioether and a protected aldehyde makes 4-(Dimethoxymethyl)phenyl ethyl sulfide a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary application of this compound is as a synthetic intermediate. The protected aldehyde allows for various chemical transformations to be performed on the aromatic ring or the thioether moiety without interference from the highly reactive aldehyde group. For instance, the aromatic ring can undergo electrophilic substitution reactions, or the sulfide can be oxidized to a sulfoxide or sulfone. Once these modifications are complete, the aldehyde can be deprotected for further functionalization.

Importance of the Thioether Moiety in Medicinal Chemistry

The thioether functional group is a common motif in many approved drugs and bioactive compounds.[1] Its presence can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. For example, the sulfur atom can act as a hydrogen bond acceptor and can be oxidized in vivo to the corresponding sulfoxide and sulfone, which may alter the compound's activity and clearance profile.[11]

Potential Applications in Drug Design

Derivatives of 4-(ethylthio)benzaldehyde have been investigated for various biological activities. For example, benzaldehyde derivatives are known to exhibit anticancer and antimicrobial properties.[12] The thioether functionality can be incorporated into scaffolds to develop novel therapeutic agents. The ability to unmask the aldehyde group at a later stage in the synthesis allows for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases, leading to a wide range of potential drug candidates.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Dimethoxymethyl)phenyl ethyl sulfide was not found in the provided search results, safety precautions for structurally related compounds such as 4-(methylthio)benzaldehyde and benzaldehyde dimethyl acetal should be considered.

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13][15]

-

Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[13][15]

It is imperative to consult the specific Safety Data Sheet for this compound before use and to handle it in accordance with good laboratory practices.

Conclusion

4-(Dimethoxymethyl)phenyl ethyl sulfide is a synthetically valuable compound that offers the strategic advantage of a protected aldehyde in conjunction with a thioether moiety. This technical guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and deprotection, and an exploration of its potential applications in organic synthesis and drug discovery. The ability to selectively mask and unmask the aldehyde functionality makes this compound a versatile building block for the construction of complex molecular architectures, paving the way for the development of novel therapeutic agents. Researchers and scientists in the field of drug development are encouraged to consider the utility of this and related compounds in their synthetic strategies.

References

-

Lu, X., Yi, Q., Pan, X., Wang, P., & Vessally, E. (2020). Organosulfur compounds – Knowledge and References. Journal of Sulfur Chemistry. [Link]

-

ACS Publications. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Thioether. ResearchGate. [Link]

-

PubMed. (n.d.). Thioethers: An Overview. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3446-89-7 | Product Name : 4-(Methylthio)benzaldehyde. Pharmaffiliates. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

PMC. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PubMed Central. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]

-

Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Zenodo. (n.d.). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide t. Zenodo. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, D2O, predicted). NP-MRD. [Link]

- Unknown. (n.d.).

-

ResearchGate. (2026). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. ResearchGate. [Link]

-

The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Osaka University. [Link]

-

PubChem. (n.d.). 4-(Ethylthio)benzaldehyde. PubChem. [Link]

-

NIST. (n.d.). Benzaldehyde dimethyl acetal. NIST WebBook. [Link]

-

YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Scribd. [Link]

-

NIST. (n.d.). Benzaldehyde dimethyl acetal. NIST WebBook. [Link]

- Unknown. (n.d.). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Unknown Source.

-

PubChem. (n.d.). (Methylthio)acetaldehyde dimethyl acetal. PubChem. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. CAS 3446-89-7: 4-(Methylthio)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. tcichemicals.com [tcichemicals.com]

Solubility Profile of 4-ethylthiobenzaldehyde Diethyl Acetal in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-ethylthiobenzaldehyde diethyl acetal in common organic solvents. Recognizing the absence of extensive published quantitative data for this specific compound, this document serves as a vital resource for researchers, chemists, and drug development professionals. It begins with a theoretical analysis of the molecule's physicochemical properties to predict its solubility behavior based on the "like dissolves like" principle. The core of this guide is a detailed, step-by-step experimental protocol for the widely accepted shake-flask method, enabling researchers to generate reliable and reproducible solubility data. This document is structured to provide both the foundational knowledge and the practical tools necessary for handling this compound effectively in a laboratory setting.

Introduction to 4-ethylthiobenzaldehyde Acetal

4-ethylthiobenzaldehyde and its derivatives are organosulfur compounds of interest in various fields, including organic synthesis and materials science. The aldehyde functional group is highly reactive and often needs to be "protected" during a multi-step synthesis to prevent unwanted side reactions. This is commonly achieved by converting the aldehyde into an acetal, which is stable under basic and nucleophilic conditions but can be easily converted back to the aldehyde under acidic conditions.[1][2] The diethyl acetal of 4-ethylthiobenzaldehyde, hereafter referred to as 4-ETBA-DEA , is the subject of this guide.

Understanding the solubility of 4-ETBA-DEA is critical for its practical application. Solubility data informs crucial process parameters, including the choice of solvent for a reaction, purification methods like crystallization and chromatography, and formulation development.[3] This guide will focus on the diethyl acetal, a common and stable protecting group derivative.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by intermolecular forces; the principle of "like dissolves like" is the primary guiding concept.[4] To predict the solubility of 4-ETBA-DEA, we must first analyze its molecular structure.

Molecular Structure Analysis:

-

Aromatic Core: The central benzene ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

-

Ethylthio Group (-S-CH₂CH₃): The thioether group is significantly less polar than an ether or hydroxyl group. While the sulfur atom can participate in weak dipole-dipole interactions, the overall contribution of this group to the molecule's polarity is modest.

-

Diethyl Acetal Group [-CH(OCH₂CH₃)₂]: This group replaces the polar carbonyl (C=O) of the parent aldehyde. While it contains two ether linkages, the acetal carbon itself is not highly electrophilic.[2] This functional group is generally considered to be of low to moderate polarity and is stable in neutral or basic conditions.[1]

Solubility Prediction:

Based on this structural analysis, 4-ETBA-DEA is predicted to be a compound of low to moderate polarity.

-

High Solubility Expected in: Nonpolar and moderately polar aprotic solvents. The nonpolar aromatic ring and alkyl groups will interact favorably with solvents like hexane, toluene, diethyl ether, and dichloromethane.

-

Moderate to Low Solubility Expected in: Polar aprotic solvents. Solvents like acetone and ethyl acetate may be effective, but solubility might be limited compared to less polar options.

-

Very Low Solubility Expected in: Highly polar protic solvents. The molecule lacks strong hydrogen bond donor or acceptor sites, which will limit its ability to dissolve in solvents like methanol, ethanol, and, most notably, water.

Quantitative Solubility Data for 4-ETBA-DEA

As of the date of this guide, specific quantitative solubility data for 4-ethylthiobenzaldehyde diethyl acetal is not widely available in peer-reviewed literature or chemical databases. Therefore, the following table is presented as a template for researchers to systematically record their experimentally determined data at a specified temperature (e.g., 25 °C).

| Solvent Class | Solvent | Polarity Index[5] | Dielectric Constant (20°C)[5] | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Nonpolar | Hexane | 0.1 | 1.88 | ||

| Toluene | 2.4 | 2.38 | |||

| Aprotic (Low Polarity) | Diethyl Ether | 2.8 | 4.33 | ||

| Dichloromethane (DCM) | 3.1 | 8.93 | |||

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | 7.58 | ||

| Ethyl Acetate | 4.4 | 6.02 | |||

| Acetone | 5.1 | 20.7 | |||

| Acetonitrile | 5.8 | 37.5 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |||

| Polar Protic | Methanol | 5.1 | 32.7 | ||

| Ethanol | 4.3 | 24.5 | |||

| Isopropanol | 3.9 | 19.9 | |||

| Water | 10.2 | 80.1 |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation and quantification of the dissolved solute.

Materials and Equipment

-

Solute: 4-ethylthiobenzaldehyde diethyl acetal (solid)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-ETBA-DEA and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a set of calibration standards of known concentrations.

-

Causality: A calibration curve is essential for accurately quantifying the unknown concentration of the solute in the saturated filtrate.[4]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-ETBA-DEA to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point is typically 5-10 mg of solid per 1 mL of solvent.

-

Record the exact mass of the added solid.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a prolonged period, typically 24 to 72 hours.

-

Causality: This extended agitation period is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[4] Insufficient time can lead to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the excess solid settle.

-

To ensure complete separation, centrifuge the vials for 10-15 minutes at a moderate speed.

-

Causality: This step is critical to prevent suspended solid particles from being transferred into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sample Collection and Quantification:

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a chemically inert PTFE syringe filter to the syringe.

-

Filter the solution into a clean vial.

-

Causality: Filtration removes any remaining microscopic particulate matter, ensuring that only the dissolved solute is analyzed.[4]

-

Accurately dilute a known volume of the filtrate with a suitable solvent to bring its concentration within the range of the prepared calibration standards.

-

Analyze the diluted filtrate using a validated HPLC method (or other analytical technique) to determine the concentration of 4-ETBA-DEA.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 4-ethylthiobenzaldehyde diethyl acetal may not be available, precautions should be based on data for structurally related compounds such as 4-ethylbenzaldehyde and other acetals.[6][7]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7] Acetals are sensitive to acidic conditions, which will cause them to hydrolyze back to the parent aldehyde and alcohol.

-

Hazards: Avoid contact with skin and eyes. Do not ingest or inhale. The parent aldehyde, 4-ethylbenzaldehyde, is classified as harmful if swallowed.[7]

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of 4-ethylthiobenzaldehyde diethyl acetal. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers are equipped to generate the precise solubility data required for their work. The provided shake-flask methodology represents a reliable standard for obtaining accurate and reproducible results, filling a critical knowledge gap for this compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- General Experimental Protocol for Determining Solubility - Benchchem. (2025). BenchChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- SAFETY DATA SHEET - 4-Ethylbenzaldehyde. (2025, October 1). Tokyo Chemical Industry.

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- 4-Aminobutyraldehyde diethyl acetal 90 , technical grade. (n.d.). MilliporeSigma.

- OF ACETALS. (n.d.).

- SAFETY DATA SHEET - 1,1-Diethoxyethane. (2025, September 16). Thermo Fisher Scientific.

- Benzaldehyde diethyl acetal. (n.d.). Chem-Impex.

- SAFETY DATA SHEET - 4-Ethylbenzaldehyde. (2024, February 8). Fisher Scientific.

- benzaldehyde diethyl acetal (diethoxymethyl)benzene. (n.d.). The Good Scents Company.

- A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). YMER.

- Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.

- 4-(Diethoxymethyl)benzaldehyde. (n.d.). PubChem, National Institutes of Health.

- Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2018). ResearchGate.

- Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. (2025). BenchChem.

- Safety Data Sheet - NATURAL ACETAL. (2025, February 4). Axxence Aromatic GmbH.

- Acetaldehyde diethyl acetal 99. (n.d.). Sigma-Aldrich.

- Acetalization of benzaldehyde (1) with ethanol in the presence of... (n.d.). ResearchGate.

- 09.05 Acetals as Protecting Groups and Thioacetals. (2019, August 2). YouTube.